2-Cyclopropylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylcyclopentan-1-amine is an organic compound with the molecular formula C8H15N It is characterized by a cyclopropyl group attached to a cyclopentane ring, which is further bonded to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclopentan-1-amine typically involves the formation of the cyclopropyl and cyclopentane rings followed by the introduction of the amine group. One common method is the reaction of cyclopropylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl and cyclopentane rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate the effects of cyclopropyl and cyclopentane rings on biological activity.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and cyclopentane rings may influence the binding affinity and specificity of the compound. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
Cyclopentylamine: Contains a cyclopentane ring attached to an amine.
Cyclopropylcyclohexanamine: Contains a cyclopropyl group attached to a cyclohexane ring with an amine group.
Uniqueness
2-Cyclopropylcyclopentan-1-amine is unique due to the combination of cyclopropyl and cyclopentane rings in its structure. This combination can result in distinct chemical and biological properties compared to compounds with only one of these rings. The presence of both rings may enhance the compound’s stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H15N |
---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
TVCRJNLSLIBAMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.